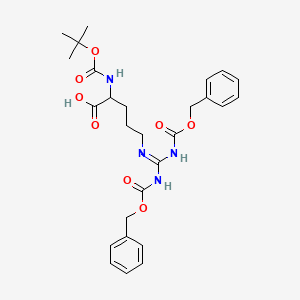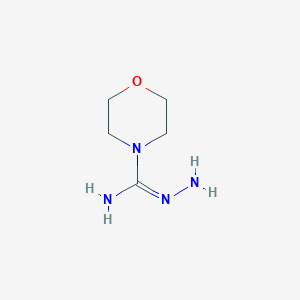
4-Morpholinecarboximidic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboximidic acid, hydrazide is a chemical compound with the molecular formula C5H12N4O. It is known for its versatile applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a hydrazide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarboximidic acid, hydrazide typically involves the reaction of morpholine with hydrazine derivatives. One common method includes the reaction of morpholine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of 4-Morpholinecarboximidic acid, hydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholinecarboximidic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted morpholine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Morpholinecarboximidic acid, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarboximidic acid, hydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming stable complexes with them. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. For example, its derivatives have been shown to induce cell cycle arrest in cancer cells by upregulating cell cycle regulatory proteins .
Comparación Con Compuestos Similares
4-Morpholinecarboximidic acid, hydrazide can be compared with other similar compounds such as:
Isonicotinic acid hydrazide: Known for its use in the treatment of tuberculosis.
Quinoline hydrazides: These compounds exhibit significant anticancer activity and are used in medicinal chemistry.
Uniqueness
The uniqueness of 4-Morpholinecarboximidic acid, hydrazide lies in its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in both research and industrial settings.
List of Similar Compounds
- Isonicotinic acid hydrazide
- Quinoline hydrazides
- Nicotinic acid hydrazide
- 2-Aminobenzoic acid hydrazide
Propiedades
Fórmula molecular |
C5H12N4O |
|---|---|
Peso molecular |
144.18 g/mol |
Nombre IUPAC |
N'-aminomorpholine-4-carboximidamide |
InChI |
InChI=1S/C5H12N4O/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) |
Clave InChI |
DRPFSDHVKBHKIT-UHFFFAOYSA-N |
SMILES isomérico |
C1COCCN1/C(=N\N)/N |
SMILES canónico |
C1COCCN1C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid](/img/structure/B13401489.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)

![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
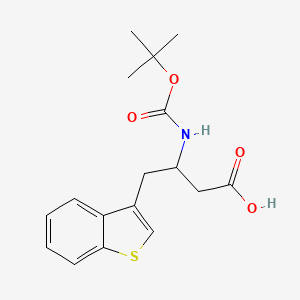
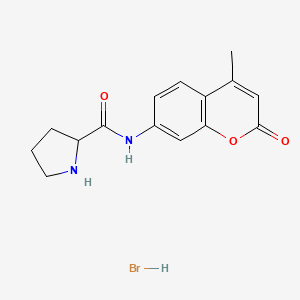
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)
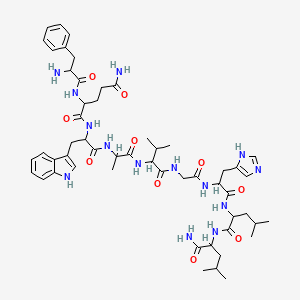
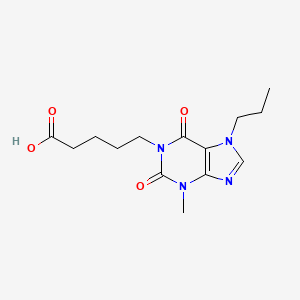
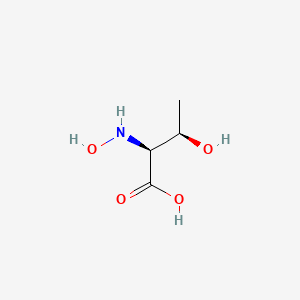
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
